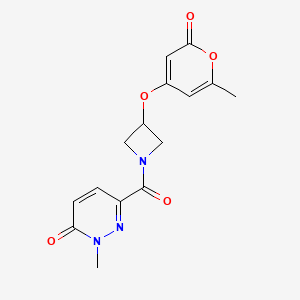![molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9](/img/new.no-structure.jpg)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its notable applications in various scientific domains, particularly in chemistry, biology, and medicine. Its intricate structure, featuring both pyrazolo and pyrazin components, contributes to its unique chemical properties and potential mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from easily available precursors. A common synthetic route begins with the construction of the pyrazolo[1,5-a]pyrazin core via a cyclization reaction between suitable hydrazine derivatives and dicarbonyl compounds. This intermediate then undergoes acylation with 2-(trifluoromethyl)phenyl)acetyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to afford the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of high-throughput automated synthesis equipment, continuous flow reactors, and optimized reaction conditions, such as temperature, solvent choice, and reaction time. The purification process might include crystallization, distillation, or chromatography techniques to ensure the desired purity and quality.
化学反応の分析
Types of Reactions: 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the keto group to a hydroxyl group.
Substitution: : The aryl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions: Reactions involving this compound often require specific reagents, such as:
Oxidizers: : Potassium permanganate, hydrogen peroxide.
Reducers: : Lithium aluminum hydride, sodium borohydride.
Electrophilic agents: : Halogens (chlorine, bromine), nitric acid for nitration.
Major Products Formed: The major products from these reactions can include:
Oxidized derivatives with modified functional groups.
Reduced analogs with hydroxyl groups replacing keto groups.
Substituted products where the phenyl rings have additional functional groups like halogens or nitro groups.
科学的研究の応用
Chemistry: In chemistry, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecular frameworks. It’s often utilized in studies related to reaction mechanisms and as a starting material for synthesizing new derivatives with potentially improved properties.
Biology: In the field of biology, this compound is of interest due to its potential bioactive properties. Researchers investigate its effects on various biological pathways, studying its interaction with enzymes, receptors, and other biomolecules. It’s particularly noted for its potential as an inhibitor in biochemical assays.
Medicine: Medicinally, this compound is explored for its pharmacological effects. Studies are ongoing to understand its role as a therapeutic agent, with some investigations highlighting its potential as an anti-inflammatory or anticancer compound due to its ability to modulate specific molecular targets.
Industry: Industrial applications include its use in the development of novel materials and chemical products. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials where specific chemical resistance or mechanical properties are desired.
作用機序
The compound’s mechanism of action involves its interaction with specific molecular targets, which can vary depending on the biological context
Binding to enzymes: : Altering their activity, which can inhibit or promote biochemical reactions.
Interaction with receptors: : Modulating cellular signaling pathways.
Engagement with DNA or RNA: : Potentially influencing gene expression and protein synthesis.
These interactions can lead to changes in cellular functions, contributing to its observed bioactivity.
類似化合物との比較
Comparing 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with similar compounds reveals its unique characteristics. Other compounds with pyrazolo[1,5-a]pyrazin frameworks may share some properties, but the addition of the trifluoromethyl phenyl acetamide group imparts distinct reactivity and biological activity.
List of Similar Compounds:2-phenylpyrazolo[1,5-a]pyrazin derivatives without the trifluoromethyl group.
Other pyrazolo[1,5-a]pyrazine derivatives with different acetamide groups.
Compounds with similar molecular frameworks but lacking the phenyl or trifluoromethyl substituents.
特性
CAS番号 |
941893-74-9 |
|---|---|
分子式 |
C21H15F3N4O2 |
分子量 |
412.372 |
IUPAC名 |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
InChIキー |
REWUJEFVHIPLSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)
![6-methoxy-2-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2715856.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)


![5'-CYANO-6'-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-2'-METHYL-N-(2-METHYLPHENYL)-[3,4'-BIPYRIDINE]-3'-CARBOXAMIDE](/img/structure/B2715868.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
